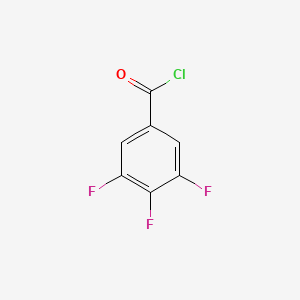

3,4,5-Trifluorobenzoyl chloride

Description

Significance of Fluorinated Aromatic Acyl Chlorides in Chemical Research

Fluorinated aromatic acyl chlorides belong to a broader class of organofluorine compounds that have gained immense importance in chemical research and industry. The inclusion of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. numberanalytics.comnih.gov This is primarily due to fluorine's high electronegativity, the strength of the carbon-fluorine bond, and the unique steric profile of the fluorine atom. nih.govnih.gov

In the context of medicinal chemistry and agrochemicals, the introduction of fluorine can enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and modulate the acidity or basicity of nearby functional groups. nih.gov Fluorinated aromatic acyl chlorides are key reagents for introducing a fluorinated benzoyl moiety into a target molecule. This structural motif is found in various biologically active compounds. The acyl chloride function provides a reactive handle for forming amide, ester, and ketone linkages through reactions with a wide range of nucleophiles.

Historical Development and Academic Context of 3,4,5-Trifluorobenzoyl Chloride

The field of organofluorine chemistry dates back to the 19th century, with early pioneers like Henri Moissan, who first isolated elemental fluorine in 1886, and Frédéric Swarts, who developed key fluorination reactions. numberanalytics.com The first synthesis of an organofluorine compound by halogen exchange, a method now widely used, was reported by Alexander Borodin in 1862 when he synthesized benzoyl fluoride (B91410) from benzoyl chloride. nih.gov The development of industrial organofluorine chemistry accelerated significantly over the following decades, particularly during World War II. nih.govjst.go.jp

While specific historical documents detailing the first synthesis of 3,4,5-Trifluorobenzoyl chloride are not prominently available, its development is situated within the broader expansion of synthetic methodologies for creating polyfluorinated aromatic compounds. The creation of such molecules became increasingly feasible and important throughout the 20th century as chemists sought to fine-tune the properties of organic molecules for applications in materials science, pharmaceuticals, and agriculture. numberanalytics.comjst.go.jp The availability of precursors like 3,4,5-trifluorobenzoic acid and advancements in chlorination and fluorination techniques were critical for the emergence of specific isomers like 3,4,5-Trifluorobenzoyl chloride as commercially available reagents. chemicalbook.comgoogle.com

Electronic and Steric Influences of Trifluorination on Acyl Chloride Reactivity

The three fluorine atoms on the benzene (B151609) ring of 3,4,5-Trifluorobenzoyl chloride exert profound electronic and steric effects that modulate the reactivity of the acyl chloride group.

Electronic Effects:

Inductive Effect: Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). nih.govvaia.com In 3,4,5-Trifluorobenzoyl chloride, the three fluorine atoms pull electron density away from the aromatic ring. This deactivation of the ring makes the carbonyl carbon of the acyl chloride group significantly more electrophilic. nih.gov This heightened electrophilicity makes the compound highly reactive towards nucleophiles.

Steric Effects: The presence of fluorine atoms on the aromatic ring can introduce steric hindrance. numberanalytics.com However, in the 3,4,5-substitution pattern, the positions ortho to the acyl chloride group are occupied by hydrogen atoms. This arrangement means there is minimal direct steric hindrance for an incoming nucleophile attacking the carbonyl carbon, allowing the powerful electronic effects to dominate the compound's reactivity.

This combination of strong electronic activation and minimal ortho-steric hindrance makes 3,4,5-Trifluorobenzoyl chloride a highly efficient acylating agent for a variety of synthetic transformations.

Data Tables

Table 1: Physicochemical Properties of 3,4,5-Trifluorobenzoyl Chloride

| Property | Value | Source(s) |

| CAS Number | 177787-26-7 | chemicalbook.comalfa-chemistry.combldpharm.comsigmaaldrich.com |

| Molecular Formula | C₇H₂ClF₃O | alfa-chemistry.com |

| Molecular Weight | 194.54 g/mol | alfa-chemistry.com |

| IUPAC Name | 3,4,5-trifluorobenzoyl chloride | alfa-chemistry.com |

| Boiling Point | 173-174 °C (lit.) | |

| Density | 1.4850 g/mL at 25 °C (lit.) | N/A |

| Refractive Index | n20/D 1.4900 (lit.) | N/A |

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trifluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3O/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUNCQNKZIQTEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938991 | |

| Record name | 3,4,5-Trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177787-26-7, 17787-26-7 | |

| Record name | 3,4,5-Trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trifluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-Trifluorobenzoylchloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,4,5 Trifluorobenzoyl Chloride

Synthesis from 3,4,5-Trifluorobenzoic Acid and Related Precursors

The most direct and widely utilized pathway to 3,4,5-Trifluorobenzoyl chloride begins with 3,4,5-Trifluorobenzoic acid. This precursor, a polyfluorinated benzoic acid derivative, is valued in organic synthesis for its use as a transient directing group in C-H activation reactions and as a building block for medicinal compounds. ossila.com The conversion to the acid chloride enhances its reactivity for subsequent acylation reactions.

Chlorination with Thionyl Chloride and Analogous Reagents

The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a standard and effective method for preparing the corresponding acyl chloride. In the synthesis of fluorinated benzoyl chlorides, this method is frequently employed. The process typically involves heating the carboxylic acid, such as 3,4,5-Trifluorobenzoic acid, with an excess of thionyl chloride. orgsyn.orggoogle.com Often, a catalytic amount of an N,N-disubstituted formamide (B127407) like N,N-dimethylformamide (DMF) is added to facilitate the reaction. prepchem.com The reaction proceeds to form the desired acid chloride, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which simplifies their removal from the reaction mixture.

After the reaction is complete, the excess thionyl chloride is typically removed under vacuum to yield the crude acid chloride, which can then be purified, usually by distillation. orgsyn.orggoogle.com Other analogous reagents, such as oxalyl chloride, can also be used in a similar fashion, often in an ether solvent with a DMF catalyst, to achieve this transformation. prepchem.com This general approach has been documented for the synthesis of various structurally related compounds, including 2,4,5-trifluoro-3-chlorobenzoyl chloride and 2,3-dichloro-4,5-difluorobenzoyl chloride. google.comgoogle.com

Utilization of Triphosgene (B27547) and Other Phosgene (B1210022) Equivalents in Synthesis

Triphosgene, or bis(trichloromethyl) carbonate (BTC), has emerged as a versatile and safer alternative to the highly toxic phosgene gas for converting carboxylic acids to acid chlorides. nih.govasianpubs.org Being a stable, crystalline solid, triphosgene is more convenient to handle, transport, and measure accurately. researchgate.net Its use in synthesis often leads to excellent yields under mild conditions. asianpubs.org

In a typical procedure analogous to the synthesis of 3,4,5-Trifluorobenzoyl chloride, the carboxylic acid is reacted with a stoichiometric amount of triphosgene (approximately 0.34 to 0.37 molar equivalents, as one mole of triphosgene is equivalent to three moles of phosgene). asianpubs.orgresearchgate.net The reaction is generally catalyzed by an N,N-disubstituted formamide, such as DMF. asianpubs.org The catalyst reacts with triphosgene to form a Vilsmeier-type reagent in situ, which is the active species that facilitates the conversion of the carboxylic acid to the acid chloride. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficiency and yield of the synthesis of fluorinated benzoyl chlorides are highly dependent on reaction parameters such as the choice of catalyst, solvent, and temperature. Research into the synthesis of the closely related 2,3,4,5-tetrafluorobenzoyl chloride using triphosgene provides significant insights into these optimization strategies. asianpubs.org

Catalyst and Solvent Effects: N,N-dimethylformamide (DMF) has been shown to be a highly effective catalyst for the chlorination of fluorinated benzoic acids with triphosgene. asianpubs.org Studies indicate that a catalyst loading of approximately 5 mol% relative to the carboxylic acid provides the best yields. asianpubs.org The choice of solvent also plays a critical role. Solvents like 1,2-dichloroethane (B1671644) and chlorobenzene (B131634) have demonstrated high efficacy, which is attributed to their good solubility for the reactants and their polarity. asianpubs.org

The following table, based on data from a study on 2,3,4,5-tetrafluorobenzoic acid, illustrates the impact of the catalyst and solvent on reaction yield. asianpubs.org

Table 1: Effect of Catalyst and Solvent on Acyl Chloride Yield

| Catalyst (5 mol%) | Solvent | Temperature (K) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | 1,2-dichloroethane | 353 | 4 | 95.1 |

| DMF | Chlorobenzene | 373 | 4 | >95 |

| Tributylamine | 1,2-dichloroethane | 353 | 4 | 40.2 |

| Triethylamide | 1,2-dichloroethane | 353 | 4 | 47.7 |

This data is adapted from a study on the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride and is presented as an illustrative model for the synthesis of 3,4,5-Trifluorobenzoyl chloride.

Temperature and Stoichiometry: The reaction rate generally increases with temperature. The optimal temperature is often a balance between achieving a reasonable reaction rate and preventing the decomposition of reactants or products. For the triphosgene method, temperatures between 353 K (80°C) and 373 K (100°C) have been found to be effective. asianpubs.org When using thionyl chloride, reactions are often run at reflux temperature. orgsyn.org Precise control of the stoichiometry, particularly with the potent chlorinating agent triphosgene, is crucial for achieving high yield and purity. researchgate.net

Alternative Synthetic Routes and Novel Preparative Approaches

While the primary route to 3,4,5-Trifluorobenzoyl chloride is from its corresponding benzoic acid, alternative, albeit less common, methods can be considered. One such approach involves the partial hydrolysis of a corresponding benzotrichloride (B165768) derivative. It is known that a benzotrichloride (a benzene (B151609) ring substituted with a -CCl₃ group) can be converted to a benzoyl chloride (-COCl) group through controlled, partial hydrolysis. google.com This method could theoretically be applied to 3,4,5-trifluorobenzotrichloride, providing an alternative pathway to the target compound.

Purity Assessment and Methodological Considerations in Laboratory Synthesis

Following the synthesis, isolation and purification of 3,4,5-Trifluorobenzoyl chloride are critical steps to ensure its suitability for subsequent use. The crude product is typically purified by vacuum distillation to separate it from non-volatile impurities and any remaining catalyst. google.com Key physical properties, such as the boiling point (173-174 °C) and density (1.4850 g/mL at 25 °C), are important benchmarks for this purification process. sigmaaldrich.com

The purity of the final product is commonly assessed using analytical techniques such as gas chromatography (GC), which can separate the product from starting materials and byproducts. google.com The identity and structural integrity of the compound are confirmed using spectroscopic methods, including Fourier-transform infrared (FTIR) spectroscopy, which would show a characteristic carbonyl (C=O) stretching band for the acid chloride. nih.gov A crucial consideration in the laboratory is the complete removal of the excess chlorinating agent, such as thionyl chloride, which is typically achieved by evaporation under reduced pressure before the final purification. orgsyn.org

Elucidation of Reactivity Profiles and Reaction Mechanisms of 3,4,5 Trifluorobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions: Scope, Stereochemistry, and Electronic Effects

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group. The electron-withdrawing nature of the three fluorine substituents on the aromatic ring increases the partial positive charge on the carbonyl carbon, thereby accelerating the rate of nucleophilic attack compared to non-fluorinated benzoyl chlorides.

3,4,5-Trifluorobenzoyl chloride readily reacts with a wide range of primary and secondary amines to form the corresponding amides. These reactions are typically fast and high-yielding, often carried out at low temperatures in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride byproduct. The reaction is a versatile method for introducing the 3,4,5-trifluorobenzoyl moiety into molecules, a common strategy in the development of bioactive compounds. nih.gov The formation of amide bonds is crucial in synthesizing complex molecules, and the use of acyl chlorides is a standard procedure. nih.govresearchgate.net

The general procedure involves the dropwise addition of the acid chloride to a solution of the amine and a scavenger base in an inert solvent. nih.gov The scope of the reaction is broad, encompassing aliphatic, aromatic, and heterocyclic amines.

Table 1: Examples of Amidation Reactions

| Amine Substrate | Product | Typical Conditions |

|---|---|---|

| Aniline | N-phenyl-3,4,5-trifluorobenzamide | Pyridine, THF, 0 °C to rt |

| Diethylamine | N,N-diethyl-3,4,5-trifluorobenzamide | Triethylamine, CH₂Cl₂, 0 °C |

| 4-Aminopyridine | N-(pyridin-4-yl)-3,4,5-trifluorobenzamide | Pyridine, DMF, 0 °C |

This table presents illustrative examples based on general amidation procedures.

Esterification is achieved by reacting 3,4,5-trifluorobenzoyl chloride with alcohols or phenols. libretexts.org While reactions with primary and secondary alcohols are generally efficient, proceeding under similar conditions to amidation (e.g., in the presence of a base like pyridine), reactions with phenols can be slower. libretexts.orgchemguide.co.uk

To enhance the reaction rate with less nucleophilic phenols, the phenol (B47542) is often first converted to its more reactive conjugate base, the phenoxide ion, by treatment with a base such as sodium hydroxide. libretexts.orgchemguide.co.uk This phenoxide then readily attacks the acyl chloride in what is known as the Schotten-Baumann reaction.

Table 2: Examples of Esterification Reactions

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Methanol | Methyl 3,4,5-trifluorobenzoate | Pyridine, 0 °C to rt |

| Isopropanol | Isopropyl 3,4,5-trifluorobenzoate | Pyridine, 0 °C to rt |

| Phenol | Phenyl 3,4,5-trifluorobenzoate | NaOH(aq), Schotten-Baumann |

This table presents illustrative examples based on general esterification procedures.

The high reactivity of the acyl chloride group allows it to react with a variety of other nucleophiles beyond amines and alcohols.

Organometallic Reagents: Carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organocuprates (R₂CuLi), can react with 3,4,5-trifluorobenzoyl chloride. To avoid over-addition, which can occur with highly reactive Grignard reagents, milder organometallic reagents like organocadmium compounds or Gilman reagents (lithium dialkylcuprates) are often used to synthesize ketones in good yield.

Thiols and Selenols: Sulfur and selenium nucleophiles are also effective partners. Thiols (R-SH) react readily to form thioesters, which are important intermediates in their own right. The reaction is analogous to esterification. Selenols (R-SeH), being even more nucleophilic than thiols, are expected to react in a similar fashion to produce selenoesters. The reaction of 1,2,4-triazole-3(5)-thiol with electrophiles highlights the nucleophilic nature of the thiol group in related heterocyclic systems. mdpi.com

Electrophilic Aromatic Acylation Reactions (e.g., Friedel-Crafts Acylation)

In a Friedel-Crafts acylation, 3,4,5-trifluorobenzoyl chloride can act as the acylating agent to introduce the 3,4,5-trifluorobenzoyl group onto another aromatic ring. libretexts.org This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to form a highly electrophilic acylium ion. nih.gov The acylium ion then attacks the second aromatic substrate in an electrophilic aromatic substitution.

The reaction is typically performed by treating an aromatic compound (e.g., benzene (B151609), toluene) with 3,4,5-trifluorobenzoyl chloride and a stoichiometric amount of the Lewis acid catalyst. libretexts.org While the fluorine atoms on the benzoyl chloride are electron-withdrawing, the reactivity is primarily governed by the formation of the acylium ion intermediate. nih.gov This method is a powerful tool for the synthesis of unsymmetrical diaryl ketones.

Catalytic Transformations Involving 3,4,5-Trifluorobenzoyl Chloride

Beyond its direct use in substitution reactions, 3,4,5-trifluorobenzoyl chloride is a precursor to molecules that can undergo sophisticated catalytic transformations.

Transition-metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.comrhhz.net While the acyl chloride itself can participate in some catalytic reactions (e.g., decarbonylative couplings), it is more common to first convert it into a stable derivative which is then used in a subsequent cross-coupling step.

For instance, an amide or ester can be synthesized from 3,4,5-trifluorobenzoyl chloride and a coupling partner that contains a halide (e.g., a bromo-substituted amine or phenol). This new, larger molecule, which now contains the 3,4,5-trifluorobenzoyl unit and a reactive halide, can then undergo palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings. researchgate.net This two-step sequence allows for the strategic construction of complex molecular architectures that incorporate the trifluorinated phenyl ring. The development of these catalytic methods has been a major focus in chemistry, enabling the synthesis of pharmaceuticals, agrochemicals, and materials. mdpi-res.commit.edu

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 3,4,5-Trifluorobenzoyl chloride |

| 1,2,4-Trifluorobenzene |

| Acetyl chloride |

| Aluminum chloride |

| Aniline |

| Benzene |

| Benzylamine |

| Diethylamine |

| Hydrogen chloride |

| Iron(III) chloride |

| Isopropanol |

| Methanol |

| N,N-diethyl-3,4,5-trifluorobenzamide |

| N-benzyl-3,4,5-trifluorobenzamide |

| N-phenyl-3,4,5-trifluorobenzamide |

| N-(pyridin-4-yl)-3,4,5-trifluorobenzamide |

| Phenol |

| Pyridine |

| Sodium hydroxide |

| Tetrahydrofuran (THF) |

| Toluene |

| Triethylamine |

| 4-Aminopyridine |

| 4-Nitrophenol |

| Methyl 3,4,5-trifluorobenzoate |

| Isopropyl 3,4,5-trifluorobenzoate |

| Phenyl 3,4,5-trifluorobenzoate |

| 4-Nitrophenyl 3,4,5-trifluorobenzoate |

| Thiol |

| Selenol |

Organocatalytic Applications in Acylation Processes

Organocatalysis offers a valuable metal-free alternative for acylation reactions, often providing milder reaction conditions and different selectivity compared to traditional metal-based Lewis acid catalysis. In the context of 3,4,5-trifluorobenzoyl chloride, nucleophilic organocatalysts are particularly relevant. These catalysts operate by activating the acylating agent through the formation of a more reactive intermediate.

Commonly used nucleophilic organocatalysts for the acylation of alcohols and amines include pyridine-based catalysts such as 4-(dimethylamino)pyridine (DMAP). DMAP is known to be a highly effective catalyst for acylation reactions, often increasing reaction rates by several orders of magnitude compared to uncatalyzed reactions or those catalyzed by pyridine alone. libretexts.org The catalytic cycle with a catalyst like DMAP typically involves the initial reaction of the catalyst with the acyl chloride to form a highly reactive N-acylpyridinium salt. libretexts.orgutrgv.edu This intermediate is a superior acylating agent compared to the benzoyl chloride itself. Subsequent reaction with a nucleophile (e.g., an alcohol or amine) leads to the acylated product and regeneration of the catalyst. utrgv.edunih.gov

Given the high electrophilicity of the carbonyl carbon in 3,4,5-trifluorobenzoyl chloride due to the strong electron-withdrawing effects of the fluorine atoms, its reaction with nucleophilic organocatalysts is expected to be very efficient. The trifluorinated phenyl ring enhances the leaving group ability of the chloride ion and increases the susceptibility of the carbonyl group to nucleophilic attack.

Research on related compounds, such as the use of organic tertiary amines and N,N-dimethylformamide (DMF) in the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride, suggests that such organocatalytic approaches are viable for polyfluorinated benzoyl chlorides. While these examples relate to the formation of the acyl chloride itself, the principles of nucleophilic catalysis are transferable to its subsequent use in acylation reactions.

Table 1: Potential Organocatalysts for Acylation with 3,4,5-Trifluorobenzoyl Chloride and Their General Features

| Catalyst | Catalyst Type | General Mechanism of Action | Expected Reactivity with 3,4,5-Trifluorobenzoyl Chloride |

| 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic | Forms a highly reactive N-acylpyridinium intermediate. libretexts.orgutrgv.edu | High, due to the enhanced electrophilicity of the acyl chloride. |

| Pyridine | Nucleophilic | Forms an N-acylpyridinium intermediate, less reactive than with DMAP. chemtube3d.com | Moderate to high, will likely be a competent catalyst. |

| N-Hydroxysuccinimide (NHS) | Nucleophilic | Reacts with the acid chloride to form a more reactive acylating agent. libretexts.org | Potentially effective, forming an activated ester intermediate. |

| Triethylamine | Basic | Acts as a base to neutralize the HCl byproduct and can have a catalytic effect. libretexts.org | Primarily acts as a base; less effective as a primary nucleophilic catalyst compared to DMAP. |

Mechanistic Investigations of Acylation Pathways and Intermediate Characterization

The mechanism of acylation reactions involving benzoyl chlorides can proceed through different pathways, largely dependent on the substrate, catalyst, and reaction conditions. For organocatalyzed acylations with 3,4,5-trifluorobenzoyl chloride, the most probable pathway involves nucleophilic catalysis.

The key steps in a DMAP-catalyzed acylation are as follows:

Formation of the N-Acylpyridinium Intermediate: The lone pair of electrons on the nitrogen of DMAP attacks the electrophilic carbonyl carbon of 3,4,5-trifluorobenzoyl chloride. This displaces the chloride ion and forms a highly resonance-stabilized N-(3,4,5-trifluorobenzoyl)pyridinium ion. libretexts.orgutrgv.edu The positive charge on the pyridinium (B92312) ring makes the acyl group exceptionally susceptible to nucleophilic attack.

Nucleophilic Attack: The nucleophile (e.g., an alcohol) attacks the carbonyl carbon of the activated acylpyridinium intermediate. This step is generally the rate-determining step of the catalytic cycle. utrgv.edu

Product Formation and Catalyst Regeneration: The tetrahedral intermediate formed in the previous step collapses, leading to the formation of the acylated product (an ester in the case of an alcohol nucleophile) and the regeneration of the DMAP catalyst. An auxiliary base, such as triethylamine, is often added to scavenge the HCl produced during the reaction. nih.gov

The characterization of the acylpyridinium intermediate is crucial for confirming the reaction mechanism. Techniques such as NMR spectroscopy could potentially be used to observe this intermediate. For instance, studies on the reactions of other substituted benzoyl chlorides have utilized spectroscopic methods to identify and characterize similar reactive intermediates. acs.org

In the absence of a strong nucleophilic catalyst, the reaction would proceed via direct nucleophilic attack on the 3,4,5-trifluorobenzoyl chloride, which would be significantly slower. The high electrophilicity of the carbonyl carbon, enhanced by the three fluorine atoms, makes it a potent acylating agent even without catalysis, but organocatalysis provides a lower energy pathway for the reaction to occur.

Table 2: Key Intermediates and Mechanistic Features in the Acylation with 3,4,5-Trifluorobenzoyl Chloride

| Intermediate/Transition State | Description | Method of Investigation/Characterization |

| N-(3,4,5-Trifluorobenzoyl)pyridinium Ion | Highly reactive acylating agent formed from the reaction of 3,4,5-trifluorobenzoyl chloride and a pyridine-type catalyst. libretexts.orgutrgv.edu | NMR Spectroscopy, IR Spectroscopy, Kinetic Studies. |

| Tetrahedral Intermediate | Formed upon nucleophilic attack on the carbonyl carbon of the activated acylpyridinium ion or the benzoyl chloride itself. | Computational Modeling (e.g., DFT calculations), Isotope Labeling Studies. |

| Acylium Ion | While less likely in typical organocatalytic cycles, it can be formed under strongly acidic conditions, as in Friedel-Crafts reactions. libretexts.orgkhanacademy.org | Spectroscopic observation in superacidic media. |

The study of solvolysis reactions of substituted benzoyl chlorides provides further insight into the potential for cationic intermediates. While electron-donating groups can stabilize an acylium cation, the strong electron-withdrawing nature of the fluorine atoms in 3,4,5-trifluorobenzoyl chloride would destabilize such an intermediate, making a direct SN2-type displacement or a nucleophilically catalyzed pathway more favorable. mdpi.com

Applications of 3,4,5 Trifluorobenzoyl Chloride As a Strategic Building Block in Advanced Organic Synthesis

Role in the Synthesis of Fluorinated Heterocyclic Systems

3,4,5-Trifluorobenzoyl chloride is a key precursor for the synthesis of diverse fluorinated heterocyclic compounds. The high reactivity of the acyl chloride group allows for facile reactions with a wide range of dinucleophilic reagents, initiating sequences that lead to the formation of various ring systems.

The process typically begins with the acylation of a suitable nucleophile, such as a hydrazine (B178648) or an amidine, to form a trifluorobenzoyl-containing intermediate. This intermediate can then undergo an intramolecular cyclization reaction to construct the heterocyclic core. This strategy is widely employed for creating a variety of fluorinated heterocycles, including:

Triazoles: Reaction with hydrazines or related compounds can lead to the formation of 1,2,4-triazole (B32235) systems, which are significant scaffolds in medicinal chemistry. nih.gov

Oxadiazoles: Synthesis can proceed through intermediates derived from the reaction of the acyl chloride with hydroxylamines or similar reagents.

Quinolines: While more complex, synthetic routes to fluorinated quinoline (B57606) derivatives can utilize the trifluorobenzoyl moiety as a foundational element.

The incorporation of the 3,4,5-trifluorophenyl group into these heterocyclic structures is a deliberate strategy to enhance the biological activity and pharmacokinetic profile of the final molecule. ekb.eg

Precursor for Advanced Medicinal Chemistry Intermediates

The unique electronic properties conferred by the trifluorinated ring make 3,4,5-trifluorobenzoyl chloride an important starting material for intermediates in drug discovery. It is used in the synthesis of non-antibiotic fluorinated aromatic compounds, such as those investigated for anti-inflammatory properties. The introduction of the trifluorobenzoyl group can significantly influence a molecule's lipophilicity and its ability to interact with biological targets. medchemexpress.com

Design and Synthesis of Trifluorobenzoyl-Containing Amides and Esters

The synthesis of amides and esters from 3,4,5-trifluorobenzoyl chloride is a fundamental and highly efficient application of this reagent. As one of the more reactive derivatives of carboxylic acids, acyl chlorides readily undergo nucleophilic acyl substitution. organicchemistrytutor.com

Amide Formation: It reacts with primary or secondary amines to form trifluorobenzoyl amides. The reaction often requires two equivalents of the amine or one equivalent of the amine with a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. organicchemistrytutor.com

Ester Formation: Reaction with alcohols yields the corresponding trifluorobenzoyl esters.

These reactions are critical as the resulting amides and esters are often not the final products but are stable intermediates that can be carried forward through multi-step syntheses. nih.govnih.gov The amide bond, in particular, is a central feature in a vast number of biologically active molecules. nih.gov

Table 2: General Synthesis of Amides and Esters

| Reaction | Reactants | Product |

| Amidation | 3,4,5-Trifluorobenzoyl chloride + Amine (R-NH₂) | N-substituted-3,4,5-trifluorobenzamide |

| Esterification | 3,4,5-Trifluorobenzoyl chloride + Alcohol (R-OH) | O-substituted-3,4,5-trifluorobenzoate |

Scaffold Derivatization for Enzyme Inhibitors and Biologically Relevant Molecules

The 3,4,5-trifluorophenyl scaffold, introduced via 3,4,5-trifluorobenzoyl chloride, is a valuable moiety in the design of potent and selective enzyme inhibitors. Fluorine atoms can form critical interactions, such as hydrogen bonds or dipole-dipole interactions, within the active site of an enzyme, leading to enhanced binding affinity.

For instance, fluorinated benzoyl chlorides are used to synthesize compounds that exhibit inhibitory effects against enzymes like xanthine (B1682287) oxidase, which is relevant for treating conditions such as gout. Furthermore, research into glycogen (B147801) phosphorylase inhibitors has identified C-glucopyranosyl-1,2,4-triazoles as a promising skeleton for achieving nanomolar inhibition, and such heterocyclic systems can be accessed through precursors derived from functionalized benzoyl chlorides. nih.gov The strategic placement of fluorine on the phenyl ring is a key element in achieving high potency and selectivity for these molecular targets.

Application in Agrochemical Research and Development

In the agrochemical sector, the introduction of fluorine into active molecules is a proven strategy for enhancing efficacy. Fluorinated compounds often exhibit improved metabolic stability and better transport properties in target pests or plants. nih.gov

Analogous to its role in pharmaceuticals, 3,4,5-trifluorobenzoyl chloride serves as a building block for new agrochemicals. Its isomers and related fluorinated benzoyl chlorides are instrumental in creating advanced herbicides and pesticides. The 3,4,5-trifluoro substitution pattern is explored to fine-tune the biological activity and environmental persistence of these agents, contributing to the development of more effective and selective crop protection solutions. nih.gov

Utilization in Materials Science for Specialty Fluorinated Polymers and Fine Chemicals

The properties of 3,4,5-trifluorobenzoyl chloride make it a valuable monomer and intermediate in materials science. The incorporation of fluorinated moieties into polymers can significantly enhance thermal stability, chemical resistance, and surface properties like hydrophobicity.

This building block can be used in the synthesis of specialty polymers such as:

Polyamides and Polyesters: Through polycondensation reactions with suitable diamine or diol co-monomers.

High-Performance Coatings and Adhesives: Where chemical and thermal resistance are paramount. chemimpex.com

The resulting fluorinated polymers are candidates for advanced applications in electronics, aerospace, and other demanding industrial fields where material durability is critical. chemimpex.com

Contributions to Flow Chemistry Methodologies in Multi-Step Synthesis

While specific literature detailing the use of 3,4,5-trifluorobenzoyl chloride in flow chemistry is emerging, the types of reactions it undergoes are highly amenable to this modern synthetic approach. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages for handling reactive chemicals like acyl chlorides. allfordrugs.com

The conversion of carboxylic acids to acyl chlorides is a key reaction that has been successfully adapted to continuous-flow processes, providing safer and more efficient on-demand production of these important intermediates. researchgate.netjustia.com The subsequent reactions of the acyl chloride, such as amide or ester formation, can also be integrated into a continuous multi-step synthesis. allfordrugs.com This methodology allows for precise control over reaction conditions, minimizes the handling of hazardous intermediates, and can significantly streamline the production of complex target molecules derived from 3,4,5-trifluorobenzoyl chloride. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques for 3,4,5 Trifluorobenzoyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3,4,5-Trifluorobenzoyl chloride derivatives, providing detailed information about the atomic arrangement and chemical environment within the molecule.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR Analyses

High-resolution ¹H, ¹³C, and ¹⁹F NMR analyses are fundamental for the unambiguous identification of 3,4,5-Trifluorobenzoyl chloride and its derivatives. Each of these nuclei provides a unique window into the molecular structure.

¹H NMR: In a 3,4,5-Trifluorobenzoyl chloride molecule, the aromatic region of the ¹H NMR spectrum is of primary interest. The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry and would appear as a single signal. The electron-withdrawing effects of the three fluorine atoms and the benzoyl chloride group would deshield these protons, causing them to resonate at a relatively high chemical shift (downfield). The signal would be split into a triplet due to coupling with the two adjacent fluorine atoms at positions 3 and 5.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the acyl chloride group is typically found at a highly deshielded position, often in the range of 160-170 ppm. The aromatic carbons would display complex splitting patterns due to one-bond and multi-bond couplings with the fluorine atoms. The carbon atoms directly bonded to fluorine (C3, C4, C5) will show large one-bond C-F coupling constants, while other carbons will exhibit smaller, long-range couplings.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. For 3,4,5-Trifluorobenzoyl chloride, two distinct signals would be expected in the ¹⁹F NMR spectrum. The fluorine atom at the 4-position would appear as a triplet, being coupled to the two equivalent fluorine atoms at the 3 and 5-positions. Conversely, the fluorine atoms at the 3 and 5-positions are chemically equivalent and would appear as a doublet, coupled to the single fluorine at the 4-position.

Interactive Data Table: Predicted NMR Data for 3,4,5-Trifluorobenzoyl Chloride

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| ¹H (H-2, H-6) | >7.5 | Triplet | |

| ¹³C (C=O) | 160-170 | Singlet (or triplet from F-3,5) | |

| ¹³C (C-1) | ~130 | Complex | |

| ¹³C (C-2, C-6) | ~115 | Complex | |

| ¹³C (C-3, C-5) | ~150 | Doublet (large J_CF) | >240 |

| ¹³C (C-4) | ~140 | Doublet (large J_CF) | >240 |

| ¹⁹F (F-4) | -130 to -140 | Triplet | |

| ¹⁹F (F-3, F-5) | -150 to -160 | Doublet |

Advanced 2D NMR Techniques for Connectivity and Conformation

To further resolve complex structural features and confirm atomic connectivity, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be of limited use for the parent compound due to the equivalence of the aromatic protons, but for asymmetrically substituted derivatives, it would reveal proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.

¹⁹F-¹⁹F COSY: This experiment would definitively show the coupling between the fluorine atoms at the 4-position and the 3,5-positions.

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This technique can provide through-space correlations, which can be useful in determining the conformation of more complex derivatives.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 3,4,5-Trifluorobenzoyl chloride, which is C₇H₂ClF₃O. The calculated exact mass for this formula is 193.9746. HRMS can distinguish this compound from other species with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides valuable structural information. For 3,4,5-Trifluorobenzoyl chloride, the molecular ion peak [M]⁺ would be observed. A characteristic fragmentation pattern would be the loss of the chlorine atom to form the [M-Cl]⁺ ion, which corresponds to the 3,4,5-trifluorobenzoyl cation. Further fragmentation could involve the loss of carbon monoxide (CO) from this cation.

Interactive Data Table: Expected Mass Spectrometry Fragmentation for 3,4,5-Trifluorobenzoyl Chloride

| Ion | m/z (for ³⁵Cl) | Description |

| [C₇H₂ClF₃O]⁺ | 194 | Molecular Ion [M]⁺ |

| [C₇H₂F₃O]⁺ | 159 | Loss of Cl, [M-Cl]⁺ |

| [C₆H₂F₃]⁺ | 131 | Loss of CO from [M-Cl]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 3,4,5-Trifluorobenzoyl chloride is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride group. This band typically appears at a high frequency, often in the range of 1750-1800 cm⁻¹, due to the electron-withdrawing nature of the chlorine atom. Other significant absorptions include those for C-F stretching, which are typically strong and found in the 1100-1400 cm⁻¹ region, and aromatic C-C stretching vibrations in the 1400-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum, although its intensity can vary. Aromatic ring vibrations often give rise to strong Raman signals. The C-Cl stretching vibration, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for 3,4,5-Trifluorobenzoyl Chloride

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | IR | 1750-1800 | Very Strong |

| Aromatic C=C Stretch | IR/Raman | 1400-1600 | Medium to Strong |

| C-F Stretch | IR | 1100-1400 | Strong |

| C-Cl Stretch | IR/Raman | 600-800 | Medium to Weak |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the elucidation of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of materials. In the context of derivatives of 3,4,5-trifluorobenzoyl chloride, such as amides or esters, X-ray crystallography can reveal how the trifluorinated phenyl ring influences molecular packing and the formation of supramolecular architectures.

A pertinent example is the crystal structure of N-(2,3-difluorophenyl)-2-fluorobenzamide. dcu.iemdpi.com Although this compound is not a direct derivative of 3,4,5-trifluorobenzoyl chloride, its being a tri-fluorinated benzamide (B126) makes it a structurally relevant analogue. The crystallographic data for this compound, obtained from the Cambridge Crystallographic Data Centre (CCDC) entry 2284761, provides a template for what might be expected for derivatives of 3,4,5-trifluorobenzoyl chloride. dcu.ie

The crystal structure of N-(2,3-difluorophenyl)-2-fluorobenzamide was determined at 294 K using single-crystal X-ray diffraction. The analysis revealed that the molecule crystallizes in the monoclinic space group Pn. The unit cell parameters and other crystallographic data are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₈F₃NO |

| Formula Weight (g/mol) | 251.21 |

| Crystal System | Monoclinic |

| Space Group | Pn |

| a (Å) | 4.9556(2) |

| b (Å) | 5.6718(3) |

| c (Å) | 19.6250(15) |

| α (°) | 90 |

| β (°) | 96.618(6) |

| γ (°) | 90 |

| Volume (ų) | 547.93(6) |

| Z | 2 |

| Temperature (K) | 294(2) |

| Wavelength (Å) | 0.71073 |

Detailed Research Findings from the Study of N-(2,3-Difluorophenyl)-2-fluorobenzamide:

The crystal structure of N-(2,3-difluorophenyl)-2-fluorobenzamide reveals several key features that are likely to be relevant for derivatives of 3,4,5-trifluorobenzoyl chloride. The molecule exhibits a nearly planar conformation, with the two aromatic rings being almost coplanar. mdpi.com The amide group, however, is twisted out of the plane of the aromatic rings. This twisting is a common feature in benzamides and is influenced by the formation of intermolecular hydrogen bonds. mdpi.com

For crystalline derivatives of 3,4,5-trifluorobenzoyl chloride, it is anticipated that the strong electron-withdrawing nature of the three fluorine atoms on the benzoyl moiety will significantly influence the electronic properties and intermolecular interactions. X-ray crystallographic studies would be invaluable in confirming the precise geometry of the 3,4,5-trifluorobenzoyl group and in characterizing the hydrogen bonding and halogen bonding (C-F···X) networks that are likely to be present in the crystal lattice. Such studies would provide fundamental data for understanding the solid-state behavior of these compounds and for the rational design of new materials with desired properties.

Computational and Theoretical Investigations of 3,4,5 Trifluorobenzoyl Chloride and Its Reaction Pathways

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 3,4,5-trifluorobenzoyl chloride. Methods like DFT with the B3LYP functional and a 6-31G(d) or higher basis set are commonly employed to optimize the molecule's geometry and calculate its electronic characteristics. imist.ma

These calculations provide access to key electronic properties and reactivity descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For an acyl chloride, the LUMO is typically localized on the carbonyl carbon, making it a prime target for nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3,4,5-trifluorobenzoyl chloride, the MEP would show a significant positive potential (blue region) around the carbonyl carbon, confirming its high electrophilicity, which is further enhanced by the electron-withdrawing effects of the fluorine atoms and the chlorine atom.

Reactivity Descriptors: DFT calculations can furnish various descriptors that quantify reactivity. researchgate.net The global electrophilicity index (ω) measures a molecule's ability to act as an electrophile. researchgate.net Given its structure, 3,4,5-trifluorobenzoyl chloride is expected to have a high ω value, classifying it as a strong electrophile in reactions like Friedel-Crafts acylation. imist.maresearchgate.net Conversely, the global nucleophilicity index (N) can be calculated to compare its reactivity against potential nucleophilic partners. researchgate.net

Table 1: Illustrative Calculated Electronic Properties of 3,4,5-Trifluorobenzoyl Chloride

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| ΔE (LUMO-HOMO Gap) | Energy difference between LUMO and HOMO | 7.3 eV |

| Global Electrophilicity (ω) | Measure of electrophilic character | 2.5 eV |

| Dipole Moment (µ) | Measure of overall molecular polarity | 3.1 D |

Note: The values in this table are illustrative, based on typical calculations for similar molecules, and serve to represent the data generated from quantum chemical methods.

Molecular Modeling and Dynamics Simulations of Reaction Intermediates and Transition States

While quantum chemical calculations describe the static molecule, molecular modeling and dynamics simulations offer a view of the reaction as it evolves over time. These methods are essential for mapping out the potential energy surface of a reaction, identifying the structures of intermediates and the high-energy transition states that connect them.

For reactions involving 3,4,5-trifluorobenzoyl chloride, such as a nucleophilic acyl substitution, the general mechanism involves the formation of a tetrahedral intermediate. Computational modeling can:

Optimize Geometries: Determine the precise bond lengths and angles of the tetrahedral intermediate and the preceding transition state.

Calculate Activation Energies: By comparing the energy of the reactants to the energy of the transition state, the activation energy (Ea) can be calculated. This provides a quantitative measure of the reaction's kinetic feasibility.

Simulate Reaction Pathways: Reactive molecular dynamics (MD) simulations, using force fields like ReaxFF, can model the bond-breaking and bond-forming processes in real-time. escholarship.org These simulations are particularly useful for understanding how factors like solvent, temperature, and mechanical stress can influence reaction pathways. escholarship.orgresearchgate.net Although computationally intensive, MD can reveal complex, multi-step mechanisms and dynamic effects that are not apparent from static models.

Table 2: Illustrative Energy Profile for a Nucleophilic Acyl Substitution Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 3,4,5-Trifluorobenzoyl chloride + Nucleophile | 0 |

| Transition State 1 (TS1) | Formation of the tetrahedral intermediate | +15 |

| Tetrahedral Intermediate | Stable intermediate species | -5 |

| Transition State 2 (TS2) | Expulsion of the chloride leaving group | +12 |

| Products | Acylated nucleophile + Cl⁻ | -20 |

Note: This table provides an illustrative energy profile for a generic reaction pathway. Actual values would be derived from specific calculations for a given nucleophile.

Prediction of Regioselectivity and Stereoselectivity in Complex Acylation Reactions

When 3,4,5-trifluorobenzoyl chloride reacts with a polyfunctional nucleophile or an aromatic substrate, the question of regioselectivity arises—which site on the other molecule will be acylated? Computational methods provide powerful tools to predict these outcomes.

In Friedel-Crafts acylation of an aromatic compound, the site of attack is determined by the nucleophilicity of the different positions on the aromatic ring. imist.ma This can be predicted using:

Local Nucleophilicity Indices (Parr Functions): These indices, derived from DFT, quantify the nucleophilic character of each atom within a molecule. imist.maresearchgate.net By calculating the Parr functions for a given aromatic substrate, one can identify the carbon atom with the highest value, which corresponds to the most likely site of electrophilic attack by the acylium ion derived from 3,4,5-trifluorobenzoyl chloride. researchgate.net

Fukui Functions: The Fukui function is another local reactivity descriptor that indicates the propensity of a site to undergo nucleophilic or electrophilic attack.

Transition State Energy Comparison: A more rigorous approach involves calculating the activation energies for attack at all possible positions. The reaction pathway with the lowest activation energy will be the kinetically favored one, thus predicting the major regioisomer.

For reactions with chiral nucleophiles, computational modeling can also predict stereoselectivity by calculating the energies of the diastereomeric transition states. The transition state leading to the major stereoisomer will be the one with the lower free energy.

Structure-Reactivity Relationship Studies via Computational Approaches

Computational studies are ideal for establishing systematic structure-reactivity relationships. By computationally "synthesizing" and analyzing a series of related benzoyl chloride derivatives, researchers can understand how specific structural modifications influence reactivity.

For instance, a study could involve varying the number and position of fluorine substituents on the benzoyl chloride ring and calculating the resulting changes in:

Electrophilicity of the Carbonyl Carbon: This can be quantified by examining the calculated partial atomic charge on the carbonyl carbon or by the global electrophilicity index (ω). A direct correlation can be established between the electron-withdrawing power of the substituents and the electrophilicity.

Activation Energies for a Model Reaction: By calculating the activation energy for a standard nucleophilic attack across a series of derivatives, a quantitative structure-activity relationship (QSAR) model can be developed.

Leaving Group Ability: The properties of the C-Cl bond (e.g., length, vibrational frequency, and dissociation energy) can be calculated to assess how aromatic substitution affects the ease of chloride departure from the tetrahedral intermediate.

These computational experiments allow for the rational design of reagents. For example, if a less reactive acylating agent is needed, computational models could predict which substitution pattern on the aromatic ring would most effectively decrease the electrophilicity of the carbonyl group.

Future Directions and Emerging Research Opportunities for 3,4,5 Trifluorobenzoyl Chloride

Development of Novel Catalytic Strategies for Selective Derivatization

The development of new catalytic methods for the selective transformation of 3,4,5-trifluorobenzoyl chloride is a burgeoning area of research. The focus lies on achieving higher efficiency, selectivity, and functional group tolerance than what is possible with traditional methods.

One promising direction is the exploration of Lewis acidic boranes as catalysts. For instance, the catalytic activity of tris(3,4,5-trifluorophenyl)borane (B12511749) has been investigated in the 1,2-hydroboration of unsaturated substrates. rsc.orgrsc.orgnih.gov While this research focused on the borane (B79455) itself, it highlights the untapped catalytic potential of the 3,4,5-trifluorophenyl moiety. Future work could explore the use of such boranes, or other Lewis acids, to activate 3,4,5-trifluorobenzoyl chloride towards novel transformations beyond standard acylation reactions. The electron-withdrawing nature of the trifluorinated ring can modulate the Lewis acidity of the catalyst, potentially leading to unique reactivity and selectivity.

Photoredox catalysis is another rapidly expanding field with significant implications for the derivatization of 3,4,5-trifluorobenzoyl chloride. mdpi.comacs.org This technique utilizes visible light to initiate single-electron transfer processes, enabling the formation of radical intermediates under mild conditions. mdpi.com The application of photoredox catalysis could allow for novel C-C and C-heteroatom bond formations starting from 3,4,5-trifluorobenzoyl chloride, which are challenging to achieve through conventional means. Research in this area could focus on developing new photocatalysts that are specifically tailored to the redox properties of trifluorinated acyl chlorides, leading to the discovery of unprecedented reactions. nih.govresearchgate.net

Furthermore, the development of catalytic amidation and esterification reactions that are efficient and racemization-free is of great interest. organic-chemistry.orgchemrxiv.org While general methods exist, tailoring these for the specific reactivity of 3,4,5-trifluorobenzoyl chloride could lead to more efficient and sustainable processes for the synthesis of pharmaceuticals and other fine chemicals. For example, triphenylphosphine (B44618) oxide has been used as a catalyst in conjunction with oxalyl chloride for the rapid synthesis of amides and esters. organic-chemistry.orgchemrxiv.org

Exploration of New Reaction Domains and Mechanistic Insights for Trifluorinated Acyl Chlorides

The trifluorinated phenyl ring in 3,4,5-trifluorobenzoyl chloride significantly influences its reactivity, creating opportunities to explore new reaction domains and gain deeper mechanistic understanding. The strong electron-withdrawing effect of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, but can also lead to unexpected reaction pathways.

One area of interest is the reaction of polyfluorinated aromatic compounds with organometallic reagents. For example, the reaction of perfluoroaromatic organozinc compounds with benzoyl chloride in the presence of DMF has been shown to yield N,N-dimethylbis(perfluoroaryl)methylamines, while the addition of CuCl diverts the reaction to form polyfluoroaromatic ketones. Understanding the mechanistic intricacies of such reactions with 3,4,5-trifluorobenzoyl chloride could lead to the development of novel synthetic methodologies.

Computational studies are poised to play a crucial role in elucidating the reaction mechanisms of trifluorinated acyl chlorides. rsc.org Density Functional Theory (DFT) calculations can provide valuable insights into transition state geometries, activation energies, and the influence of the fluorine substituents on reaction pathways. Such studies can help in predicting the reactivity and selectivity of 3,4,5-trifluorobenzoyl chloride in various transformations, guiding experimental efforts towards the discovery of new reactions.

The exploration of photoredox-catalyzed radical cascade reactions involving 3,4,5-trifluorobenzoyl chloride is another exciting frontier. nih.gov These reactions, initiated by single-electron transfer, can lead to the formation of multiple C-C or C-heteroatom bonds in a single step, enabling the rapid construction of complex molecular architectures. nih.gov Unraveling the mechanisms of these cascade reactions will be key to harnessing their full synthetic potential.

Advanced Applications in Complex Molecule Synthesis and Sustainable Chemical Processes

The unique properties of the 3,4,5-trifluorobenzoyl moiety make it a valuable component in the synthesis of complex and functional molecules, with applications spanning from pharmaceuticals to materials science.

In the realm of medicinal chemistry, 3,4,5-trifluorobenzoyl chloride has been utilized as a reactant in the synthesis of anti-inflammatory agents. sigmaaldrich.com Specifically, it is a precursor to 3,4,5-trifluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-pyridin-2-ylbenzamide. sigmaaldrich.com The corresponding carboxylic acid, 3,4,5-trifluorobenzoic acid, has been employed in the synthesis of dibenzoate esters as potential anticancer drugs and to enhance the solubility of other active pharmaceutical ingredients. ossila.com These examples underscore the potential of the 3,4,5-trifluorobenzoyl scaffold in drug discovery.

The application of 3,4,5-trifluorobenzoyl chloride in the synthesis of liquid crystals is another area ripe for exploration. The rigid, fluorinated aromatic core can impart desirable properties such as thermal and chemical stability, and a strong dipole moment, which are crucial for the performance of liquid crystalline materials. mdpi.comresearchgate.netnih.govnih.gov

In the context of sustainable chemistry, flow chemistry presents a significant opportunity for the utilization of 3,4,5-trifluorobenzoyl chloride. researchgate.netresearchgate.netuc.ptrsc.org Continuous flow processes offer advantages such as enhanced heat and mass transfer, improved safety, and easier scalability compared to traditional batch methods. researchgate.net Developing flow-based syntheses involving 3,4,5-trifluorobenzoyl chloride could lead to more efficient, safer, and environmentally friendly manufacturing processes for a variety of valuable compounds. researchgate.netrsc.org

Integration with Machine Learning and AI for Reaction Discovery and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis, and the chemistry of 3,4,5-trifluorobenzoyl chloride is no exception. These powerful computational tools can accelerate the discovery of new reactions, optimize reaction conditions, and even predict the properties of novel compounds.

Machine learning models can be trained on experimental data to predict the outcomes of reactions involving 3,4,5-trifluorobenzoyl chloride with high accuracy. researchgate.netnih.gov These models can predict reaction yields, identify potential side products, and suggest optimal reaction conditions, thereby reducing the number of experiments required and accelerating the pace of research. nih.gov For instance, deep learning models have been developed for a variety of reaction prediction tasks, including reaction type classification, forward reaction prediction, and retrosynthesis. nih.gov

Furthermore, AI can be used to design novel catalysts for the selective derivatization of 3,4,5-trifluorobenzoyl chloride. By learning the relationships between catalyst structure and performance, machine learning models can propose new catalyst candidates with enhanced activity and selectivity. The use of AI in chemistry is still in its early stages, but its potential to transform the way we discover and develop new chemical processes is immense. rsc.org

Q & A

Q. What are the key physicochemical properties of 2,4,5-Trifluorobenzoyl chloride, and how do they influence experimental handling?

2,4,5-Trifluorobenzoyl chloride (C₇H₂ClF₃O, MW 194.54) is a moisture-sensitive liquid with a density of ~1.52 g/cm³ and a boiling point of 77°C at atmospheric pressure . Under reduced pressure (17 mmHg), the boiling point rises to 85°C . The compound’s high reactivity with nucleophiles (e.g., water, alcohols) necessitates storage under inert gas (e.g., nitrogen or argon) and in corrosion-resistant containers to prevent decomposition . Its refractive index (1.497–1.499) and flash point (86°C) are critical for safe handling in solvent-based reactions .

Q. How can researchers validate the purity of 2,4,5-Trifluorobenzoyl chloride, and what analytical methods are recommended?

Purity assessment typically involves:

- Gas Chromatography (GC) : Commercial batches often report >98% purity via GC .

- Argentometric Titration : Quantifies active chloride content to confirm functional group integrity .

- ¹H/¹³C-NMR : Characterizes substitution patterns (e.g., fluorine positions) and detects impurities like hydrolyzed byproducts (e.g., 2,4,5-trifluorobenzoic acid) .

- IR Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1770–1800 cm⁻¹) and C-Cl bonds .

Q. What are the recommended storage conditions to prevent decomposition?

Store under inert gas (N₂ or Ar) at low temperatures (e.g., 2–8°C) in tightly sealed, corrosion-resistant containers (e.g., glass with PTFE-lined caps). Exposure to moisture or humidity leads to hydrolysis, generating HCl and carboxylic acid byproducts .

Advanced Research Questions

Q. How does the fluorine substitution pattern influence the electrophilic reactivity of 2,4,5-Trifluorobenzoyl chloride in acylation reactions?

The trifluoromethyl group and fluorine substituents at positions 2, 4, and 5 create strong electron-withdrawing effects, enhancing the electrophilicity of the carbonyl carbon. This accelerates nucleophilic acyl substitution reactions (e.g., with amines or alcohols). However, steric hindrance from the 2- and 5-fluorine atoms may reduce reactivity compared to less-substituted benzoyl chlorides (e.g., 4-fluorobenzoyl chloride) . Kinetic studies comparing substitution patterns (e.g., 2,4,5- vs. 2,4,6-trifluorobenzoyl chloride) are needed to quantify these effects.

Q. What strategies mitigate competing side reactions during the synthesis of 2,4,5-Trifluorobenzoyl chloride derivatives?

- Protection-Deprotection : For hydroxyl-containing substrates (e.g., sugars or phenols), allyl or silyl protection prevents undesired acylation at non-target sites .

- Catalytic Systems : DMAP (4-dimethylaminopyridine) enhances acylation efficiency by activating the carbonyl group .

- Low-Temperature Reactions : Conducting reactions at 0–5°C minimizes thermal decomposition .

Q. How do discrepancies in reported boiling points (77°C vs. 85°C at 17 mmHg) impact synthetic protocol design?

The boiling point variation reflects measurement under different pressures. At 17 mmHg, the lower boiling point (85°C) suggests vacuum distillation is feasible for purification without thermal degradation . Researchers must calibrate distillation setups to the reported pressure conditions to avoid overheating and decomposition.

Q. What are the decomposition pathways of 2,4,5-Trifluorobenzoyl chloride, and how can they be monitored?

Primary decomposition pathways include:

- Hydrolysis : Reaction with water yields 2,4,5-trifluorobenzoic acid and HCl, detectable via pH drop or chloride ion sensors .

- Thermal Degradation : At >100°C, decarboxylation or C-Cl bond cleavage may occur, monitored by GC-MS or TGA .

Mitigation involves strict moisture exclusion and temperature control during reflux or distillation.

Data Contradictions and Resolution

Q. Why do density values vary between sources (g/cm³ vs. g/cm³)?

Minor discrepancies likely arise from measurement precision or sample purity. For critical applications (e.g., solvent selection), validate density experimentally using a pycnometer or digital densitometer .

Q. How reliable are commercial purity claims (>98% GC), and what validation steps are essential?

Independent verification via NMR or LC-MS is recommended, as GC may overlook non-volatile impurities (e.g., metal catalysts). Batch-specific Certificates of Analysis (CoA) from suppliers like J&K or Thermo Scientific provide additional assurance .

Methodological Recommendations

- Synthetic Protocols : Optimize stoichiometry (1.2–1.5 equivalents of acyl chloride) and reaction time (2–4 hours) for high-yield acylation .

- Safety : Use P305+P351+P338 protocols for eye exposure and P405/P403 guidelines for storage .

- Spectroscopic Libraries : Reference NIST or Reaxys databases for comparative spectral analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.